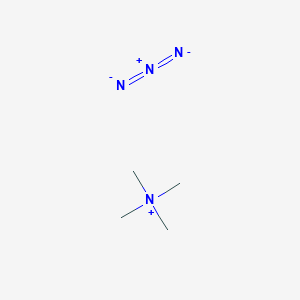

Tetramethylammonium azide

Description

Properties

CAS No. |

999-77-9 |

|---|---|

Molecular Formula |

C4H12N4 |

Molecular Weight |

116.17 g/mol |

IUPAC Name |

tetramethylazanium;azide |

InChI |

InChI=1S/C4H12N.N3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 |

InChI Key |

SUBUUGVBEKEFGW-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C.[N-]=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Tetramethylammonium Azide

Established Synthetic Procedures for Tetramethylammonium (B1211777) Azide (B81097)

The preparation of tetramethylammonium azide can be achieved through several established chemical pathways, primarily categorized as metathetical reactions and neutralization-based approaches.

Metathesis, or double displacement, reactions are a cornerstone for the synthesis of this compound. These strategies rely on the exchange of ions between two soluble salts, leading to the formation of the desired product, which can often be separated based on solubility differences. A common approach involves the reaction of a tetramethylammonium salt, such as the chloride or sulfate (B86663), with an alkali metal azide, typically sodium azide. smolecule.comsrce.hr

One direct method involves refluxing tetramethylammonium chloride with sodium azide in a suitable solvent. smolecule.com A more refined metathetical strategy first generates tetramethylammonium sulfate in situ, which then reacts with sodium azide in methanol. srce.hr The key to this latter process is the low solubility of the sodium sulfate byproduct in methanol, allowing for its simple removal by filtration, yielding a solution of pure this compound. srce.hrsrce.hr

Table 1: Examples of Metathetical Reactions for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Tetramethylammonium Chloride | Sodium Azide | Suitable Solvent | Direct salt exchange. | smolecule.com |

Neutralization reactions provide another fundamental route to this compound. The most direct approach involves the reaction of the base, tetramethylammonium hydroxide (B78521), with hydrazoic acid (HN₃). srce.hracs.org While effective, this method requires the handling of hydrazoic acid, which is known to be explosive and hazardous. srce.hr

To circumvent the direct use of hydrazoic acid, an improved method combines neutralization with a subsequent metathesis step. In this procedure, tetramethylammonium hydroxide is first neutralized with sulfuric acid to form tetramethylammonium sulfate. srce.hrsrce.hrsrce.hr Sodium azide is then added to the methanolic solution, leading to a metathetical reaction where the desired this compound remains in solution while sodium sulfate precipitates. srce.hrsrce.hr Another reported method involves the reaction of tetramethylammonium fluoride (B91410) with trimethylsilyl (B98337) azide. srce.hr

Table 2: Neutralization-Based Syntheses of this compound

| Base | Acid/Azide Source | Solvent | Notes | Reference |

|---|---|---|---|---|

| Tetramethylammonium Hydroxide | Hydrazoic Acid (HN₃) | - | Direct neutralization; involves hazardous HN₃. | srce.hracs.org |

| Tetramethylammonium Hydroxide | Sulfuric Acid, then Sodium Azide | Methanol | Initial neutralization followed by metathesis; avoids HN₃. srce.hrsrce.hr |

Historically, the synthesis of this compound often involved reagents that posed significant safety risks. srce.hr For instance, methods utilizing the reaction of tetramethylammonium iodide with silver azide (AgN₃) or the direct neutralization with hydrazoic acid (HN₃) exposed researchers to potentially explosive materials. srce.hr Similarly, the synthesis via tetramethylammonium fluoride requires the use of corrosive hydrogen fluoride (HF) to prepare the starting material. srce.hr

In contrast, a more contemporary and improved method, which involves the neutralization of tetramethylammonium hydroxide with sulfuric acid followed by metathesis with sodium azide, offers significant advantages. srce.hrsrce.hr This procedure is considered more suitable for a typical academic laboratory setting because it avoids the use of explosive or highly corrosive reagents. srce.hr The starting materials are commercially available, and the reaction can be performed under ambient conditions without the need for an inert atmosphere. srce.hr The separation of the product is straightforward, relying on the differential solubility of the this compound product and the sodium sulfate byproduct in methanol. srce.hrsrce.hr This method provides a convenient, safer, and more accessible route to pure this compound. srce.hr

Table 3: Comparison of Synthetic Methodologies

| Method | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Historical | ||||

| Metathesis with Silver Azide | N(Me)₄I, AgN₃ | - | Involves explosive silver azide. | srce.hr |

| Direct Neutralization | N(Me)₄OH, HN₃ | High purity, quantitative yield. | Involves explosive and toxic hydrazoic acid. | srce.hracs.org |

| Fluoride Route | N(Me)₄F, Si(Me)₃N₃ | High purity, quantitative yield. | Precursor synthesis requires corrosive HF. | srce.hr |

| Contemporary |

Advanced Synthetic Techniques Utilizing this compound as a Reagent

Beyond its synthesis, this compound is a key reagent in advanced organic synthesis, primarily as a source of the azide anion. Its utility is particularly notable in metal-free processes and reactions involving the in situ generation of other reactive species. While many published examples utilize the more lipophilic analog, tetrabutylammonium (B224687) azide (TBAA), the principles of reactivity are directly applicable to this compound.

Tetraalkylammonium azides are effective reagents for introducing the azide functionality into organic molecules without the need for metal catalysts. ntu.edu.sgsmolecule.com Their solubility in organic solvents allows them to serve as a source of "naked" and highly nucleophilic azide ions, facilitating reactions such as the conversion of alkyl halides to alkyl azides. smolecule.comntu.edu.sg This is a significant advantage over inorganic azides like sodium azide, which have poor solubility in many organic solvents. beilstein-journals.org

This property has been exploited in polymer chemistry for the metal-free synthesis of azido-end functionalized polymers. ntu.edu.sgnih.gov For instance, halide-end polymers can be effectively converted to their azido-end counterparts using a tetraalkylammonium azide in a non-polar solvent like toluene. ntu.edu.sgnih.gov This rapid and quantitative transformation provides access to valuable polymer building blocks for further modification via click chemistry.

The concept of in situ generation is applied in two main ways in the context of tetraalkylammonium azide chemistry. The first involves using the tetraalkylammonium azide to generate a different, highly reactive species within the reaction mixture that is consumed immediately. The second involves the in situ generation of the tetraalkylammonium azide reagent itself.

An example of the first approach is the generation of iodine azide (IN₃). Tetraalkylammonium azide can react rapidly with iodine monochloride in a continuous flow microreactor to generate iodine azide in situ, which is then used immediately in subsequent reactions, such as the conversion of aldehydes to carbamoyl (B1232498) azides. beilstein-journals.org Similarly, keto-halides have been converted to keto-azides in situ using tetrabutylammonium azide in a flow system; the resulting azide then undergoes an immediate intramolecular Schmidt reaction to form lactams. scispace.com

The second approach involves generating the soluble azide reagent within the reaction vessel. For example, tetrabutylammonium azide has been generated in situ from trimethylsilyl azide (TMSN₃) and a catalytic amount of tetrabutylammonium fluoride (TBAF). mdpi.com The resulting soluble azide can then participate in reactions such as the hydroazidation of phenacylideneoxindoles. mdpi.com These in situ methods enhance safety and efficiency, particularly when dealing with potentially unstable intermediates. scispace.com

Table 4: Applications of Tetraalkylammonium Azides in In Situ Reactions

| In Situ Strategy | Reagents | Generated Species | Subsequent Reaction | Reference |

|---|---|---|---|---|

| Generation of Reactive Intermediate | Tetrabutylammonium Azide, ICl | Iodine Azide (IN₃) | Conversion of aldehydes to carbamoyl azides. | beilstein-journals.org |

| Generation of Reactive Intermediate | Tetrabutylammonium Azide, Keto-halide | Keto-azide | Intramolecular Schmidt reaction to form lactams. | scispace.com |

This compound as an Initiator in Polymerization Strategies

The role of quaternary ammonium (B1175870) azides as initiators in polymerization reactions is an area of interest in polymer chemistry. However, a review of the available scientific literature indicates that the use of this compound specifically for this purpose is not extensively documented. Research in this area has more prominently featured other, larger quaternary ammonium salts.

For instance, tetrabutylammonium azide has been successfully employed as an anionic polymerization initiator for various monomers. ntu.edu.sg While this compound has been used as a simplified model for density functional theory (DFT) calculations to rationalize the favorable formation of azide-terminated polymers, these studies primarily utilized its larger analog, tetrabutylammonium azide, in the actual experimental procedures. ntu.edu.sg The literature suggests that the choice of the cation can influence the solubility and reactivity of the azide salt in different organic solvents, which is a critical factor in polymerization processes. ntu.edu.sg Therefore, while theoretically possible, the practical application of this compound as a polymerization initiator remains a less explored area compared to its tetrabutyl- counterpart.

Optimization of Reaction Conditions and Purity Assessment in this compound Synthesis

The successful synthesis of this compound relies on the optimization of reaction conditions to maximize yield and purity, while its characterization is dependent on rigorous analytical techniques.

Optimization of Reaction Conditions

Optimization efforts have largely focused on creating safer and more efficient synthetic routes. The shift from using hazardous precursors like silver azide and hydrazoic acid to a metathesis reaction between tetramethylammonium sulfate (generated in situ from the hydroxide) and sodium azide represents a significant process optimization. Current time information in Bangalore, IN. This newer method is more amenable to standard laboratory settings without requiring specialized handling procedures for explosive materials. Current time information in Bangalore, IN.

In the synthesis involving tetramethylammonium fluoride and trimethylsilyl azide, the choice of acetonitrile (B52724) as the solvent is a key optimization parameter. ntu.edu.sg The low solubility of the this compound product in this solvent allows for its direct precipitation, facilitating easy separation and leading to high purity and quantitative yields. ntu.edu.sgresearchgate.netresearchgate.net

Furthermore, in reactions where this compound is used as a reagent, other conditions can be optimized. For example, in certain nucleophilic substitution reactions, the choice of a sterically hindered base was found to be crucial for affording a product of sufficient purity by preventing unwanted side reactions. nih.govacs.org

Purity Assessment

The purity and structural integrity of synthesized this compound are confirmed through a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to verify the presence of the tetramethylammonium cation, typically showing a characteristic singlet for the methyl protons. Current time information in Bangalore, IN. It is also used to confirm the absence of impurities. nih.govacs.org

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy is a critical tool for identifying the azide anion (N₃⁻). The azide group exhibits a strong, characteristic absorption band in the IR spectrum. Current time information in Bangalore, IN.ntu.edu.sg Raman spectroscopy has also been employed to study the vibrational modes of the compound. ntu.edu.sg

X-ray Crystallography : Single-crystal X-ray diffraction has been used to determine the precise crystal structure of this compound. ntu.edu.sgresearchgate.netresearchgate.net These studies confirm that it crystallizes in an orthorhombic system and provide detailed information on bond lengths and angles of both the tetramethylammonium cation and the linear, symmetric azide anion. ntu.edu.sgresearchgate.net

Elemental Analysis : This technique provides quantitative confirmation of the elemental composition (carbon, hydrogen, nitrogen) of the compound, ensuring it matches the theoretical formula C₄H₁₂N₄. ntu.edu.sg

The following table summarizes the analytical techniques used for the characterization and purity assessment of this compound.

Table 2: Analytical Methods for Purity Assessment of this compound

| Analytical Technique | Purpose | Characteristic Finding | Reference(s) |

|---|---|---|---|

| ¹H NMR Spectroscopy | Structural confirmation of the cation and detection of proton-containing impurities. | A singlet peak for the twelve equivalent protons of the N(CH₃)₄⁺ cation. | Current time information in Bangalore, IN.acs.org |

| Infrared (IR) Spectroscopy | Identification of the azide functional group. | Strong, characteristic absorption for the N₃⁻ anion. | Current time information in Bangalore, IN.ntu.edu.sg |

| Raman Spectroscopy | Vibrational analysis of the molecule. | Provides complementary data to IR spectroscopy on the vibrational modes. | ntu.edu.sg |

| X-ray Crystallography | Determination of the solid-state structure. | Confirms the ionic structure, symmetry, and bond parameters of the cation and anion. | ntu.edu.sgresearchgate.net |

Structural Elucidation and Spectroscopic Characterization Studies of Tetramethylammonium Azide

Crystallographic Analyses of Tetramethylammonium (B1211777) Azide (B81097) and Its Adducts

Single-crystal X-ray diffraction has been the definitive method for determining the solid-state structure of tetramethylammonium azide, N(CH₃)₄N₃. Early, comprehensive studies revealed that the compound crystallizes in the orthorhombic system. acs.org The azide anion (N₃⁻) is observed to be both symmetric and linear, residing on a crystallographic mirror plane that passes through all three of its nitrogen atoms. acs.org The tetramethylammonium cation ([N(CH₃)₄]⁺), in contrast, exhibits some distortion from ideal tetrahedral symmetry, a deviation attributed to crystal packing effects. acs.org

The utility of single-crystal X-ray diffraction extends to adducts of this compound. For instance, the structure of the azide adduct of uranyl bis(hexafluoroacetylacetonate) with a tetramethylammonium counterion, [UO₂{(CF₃CO)₂CH}₂N₃]⁻·[N(CH₃)₄]⁺, has been determined. iucr.org In this complex, the uranium atom is in a pentagonal bipyramidal coordination environment. The equatorial plane is occupied by four oxygen atoms from the hexafluoroacetylacetonate ligands and the azide's coordinating nitrogen atom, while the axial positions are held by the uranyl oxygen atoms. iucr.org This adduct crystallizes in the triclinic system. iucr.org

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Z | Ref. |

|---|---|---|---|---|---|---|

| This compound | N(CH₃)₄N₃ | Orthorhombic | Pmn2₁ (No. 31) | a = 6.879(5) Å b = 5.479(4) Å c = 8.858(7) Å | 2 | acs.org |

| Tetramethylammonium [azidobis(hexafluoroacetylacetonato)dioxouranate(VI)] | [N(CH₃)₄][UO₂(C₅HF₆O₂)₂N₃] | Triclinic | Pī | a = 8.438(3) Å, b = 10.749(3) Å, c = 14.586(5) Å α = 108.54(3)°, β = 92.01(3)°, γ = 108.69(3)° | 2 | iucr.org |

Polymorphism describes the ability of a solid material to exist in more than one crystal structure. researchgate.net While extensive studies on polymorphism for simple this compound are not widely reported, the concept is crucial in related metal-organic frameworks (MOFs). researchgate.net In the crystal lattice of N(CH₃)₄N₃, the packing is dictated by ionic and van der Waals interactions between the bulky, somewhat distorted [N(CH₃)₄]⁺ cations and the linear N₃⁻ anions. acs.org The arrangement is isostructural with tetramethylammonium bifluoride, [N(CH₃)₄]HF₂. acs.orgresearchgate.net

The analysis of crystal packing extends to more complex systems. In azide-containing compounds, interactions can include hydrogen bonding and π-π stacking, which direct the supramolecular architecture. researchgate.netresearchgate.net In the absence of strong hydrogen-bond donors in N(CH₃)₄N₃, the crystal packing is primarily governed by the efficient arrangement of the constituent ions to maximize electrostatic attractions and minimize repulsion. mdpi.com

The tetramethylammonium cation is a key component in the formation of hybrid organic-inorganic perovskites with azide ligands, which have the general formula ABX₃. nsf.gov The relatively large size of the [N(CH₃)₄]⁺ cation (TMA⁺) can be accommodated in the 'A' site of the perovskite structure when the 'X' site is occupied by an elongated bridging ligand like the azide anion. nsf.govnih.gov

A well-studied example is [(CH₃)₄N][Mn(N₃)₃] (TMAMnN₃), which exhibits a perovskite-like architecture. nsf.govresearchgate.net At room temperature, it adopts a monoclinic P2₁/c space group. researchgate.net Other similar azide perovskites, such as [(CH₃)₄N][Cd(N₃)₃] (TMACdN₃), also feature three-dimensional anionic cages containing the TMA⁺ cation. mdpi.com This cadmium analogue is known to undergo multiple structural phase transitions with temperature. mdpi.com Bimetallic azide perovskites containing TMA⁺, such as [(CH₃)₄N]₂[NaCr(N₃)₆], crystallize in a perovskite-like structure and undergo a temperature-induced phase transition from a cubic Pa-3 space group to a higher symmetry Fm-3m space group. researchgate.netnih.gov This transition is primarily driven by an order-disorder process involving the organic cations. nih.gov

| Compound | Formula | Crystal System (Phase) | Space Group | Ref. |

|---|---|---|---|---|

| Tetramethylammonium Manganese Azide | [(CH₃)₄N][Mn(N₃)₃] | Monoclinic (Room Temp.) | P2₁/c | researchgate.net |

| Tetramethylammonium Cadmium Azide | [(CH₃)₄N][Cd(N₃)₃] | Monoclinic (α-phase, <270K) | C2/c | mdpi.com |

| Tetramethylammonium Sodium Chromium Azide | [(CH₃)₄N]₂[NaCr(N₃)₆] | Cubic (Low Temp.) | Pa-3 | researchgate.netnih.gov |

| Tetramethylammonium Sodium Chromium Azide | [(CH₃)₄N]₂[NaCr(N₃)₆] | Cubic (High Temp.) | Fm-3m | nih.gov |

Vibrational Spectroscopic Investigations of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is a powerful tool for functional group identification and for gaining insight into molecular structure and bonding.

Infrared (IR) spectroscopy is highly effective for characterizing this compound. The azide anion has a very strong and characteristic antisymmetric stretching vibration (ν₃) that appears in a spectral region with few other absorptions. researchgate.net For this compound, this band is observed around 2045 cm⁻¹. acs.org The IR spectrum also contains absorption bands corresponding to the vibrational modes of the [N(CH₃)₄]⁺ cation. acs.org In more complex adducts, the position of the azide stretching frequency can shift, providing information about its coordination environment. For example, in a pentacoordinate silicon(IV)-azide adduct, the azide stretch is blue-shifted compared to the free tetrabutylammonium (B224687) azide salt, indicating a perturbation of the anion upon coordination. d-nb.info

| Frequency (cm⁻¹) | Assignment | Ref. |

|---|---|---|

| 2045 | N₃⁻ antisymmetric stretch (ν₃) | acs.org |

| 1488 | [N(CH₃)₄]⁺ CH₃ deformation | acs.org |

| 950 | [N(CH₃)₄]⁺ C-N stretch | acs.org |

| 637 | N₃⁻ bending mode (ν₂) | acs.org |

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric stretching mode (ν₁) of the linear N₃⁻ anion gives rise to a strong and sharp band in the Raman spectrum, observed at approximately 1334 cm⁻¹. acs.org This mode is typically weak or absent in the IR spectrum due to symmetry constraints. The Raman spectrum also clearly shows the vibrations associated with the [N(CH₃)₄]⁺ cation. acs.org

In studies of azide-containing perovskites like [(CH₃)₄N][Cd(N₃)₃], temperature-dependent Raman spectroscopy is a powerful technique for investigating structural phase transitions. mdpi.comresearchgate.netsemanticscholar.org Anomalies in the wavenumber and bandwidth of Raman modes associated with both the TMA⁺ cation and the azide ligands can be correlated with changes in the crystal structure and intermolecular interactions during these transitions. researchgate.netmdpi.comresearchgate.net

| Frequency (cm⁻¹) | Assignment | Ref. |

|---|---|---|

| 1334 | N₃⁻ symmetric stretch (ν₁) | acs.org |

| 1455 | [N(CH₃)₄]⁺ CH₃ deformation | acs.org |

| 755 | [N(CH₃)₄]⁺ C-N symmetric stretch | acs.org |

| 370 | [N(CH₃)₄]⁺ C-N-C deformation | acs.org |

Analysis of Vibrational Dynamics and Frequency Fluctuations in Azide Systems

The vibrational dynamics of the azide anion (N₃⁻), particularly its asymmetric stretching mode, serve as a sensitive probe for its local environment. Studies using infrared (IR) and Raman spectroscopy have provided foundational data on the vibrational modes of solid this compound. acs.org The symmetric stretching mode of the azide anion in N(CH₃)₄⁺N₃⁻ shows a significant frequency decrease, which is characteristic of increasing ionicity with a larger cation. acs.org

| Frequency (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 2040 | ν₃ (asymmetric stretch of N₃⁻) | Infrared |

| 1342 | ν₁ (symmetric stretch of N₃⁻) | Raman |

| 640 (doublet) | ν₂ (bending mode of N₃⁻) | Infrared |

Advanced nonlinear infrared techniques, such as two-dimensional infrared (2D-IR) spectroscopy, have been employed to investigate the vibrational frequency fluctuations of the azide ion in solution. nih.govaip.org These studies reveal that the frequency-frequency time correlation function (FFTCF) for the azide ion in water can be described by a model incorporating a delta function, an exponential decay, and a constant. nih.govaip.orgresearchgate.net The FFTCF typically features a decay component of approximately 1 picosecond, indicating that the azide stretching mode is highly sensitive to the fluctuations within the hydrogen bond network of the surrounding solvent. nih.govaip.org

Research on azide-derivatized amino acids has shown that, unlike the free azide anion in water, their FFTCFs contain a static component. nih.govaip.org This static contribution may arise from the dynamics of water molecules influenced by the solute or from the structural fluctuations of the solute itself. nih.govaip.orgresearchgate.net Vibrational energy relaxation (VER) studies indicate that charge fluctuations in the azide group are significant for its energy relaxation in water. nih.govaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound and Its Derivatives

NMR spectroscopy is a powerful tool for elucidating the structure and environment of the tetramethylammonium cation and the azide anion in solution.

Proton (¹H) NMR Studies of this compound Compounds

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms within the tetramethylammonium cation. In these studies, the protons of the methyl groups typically appear as a sharp, single peak due to their chemical equivalence.

| Solvent | Chemical Shift (δ/ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methanol-d₄ (CD₃OD) | 3.23 | Singlet | srce.hr |

| DMSO-d₆ | Used in kinetic studies, specific shift not reported. | acs.org |

Kinetic studies have utilized ¹H NMR to follow the course of reactions involving this compound, for example, in nucleophilic substitution reactions with compounds having a neopentyl skeleton in deuterated dimethylsulfoxide (DMSO-d₆). acs.org

Nitrogen (¹⁴N and ¹⁵N) NMR Studies of Azide Anion Environments

Nitrogen NMR spectroscopy offers direct insight into the electronic structure of the azide anion. The azide ion (N₃⁻) has two distinct nitrogen environments: a central nitrogen atom (N_C) and two terminal nitrogen atoms (N_T). These different environments give rise to separate signals in the nitrogen NMR spectrum. huji.ac.ilmdpi.com

¹⁴N NMR spectroscopy can characterize azide ions, but the signals are often broad due to the quadrupolar nature of the ¹⁴N nucleus. huji.ac.il In aqueous solutions of sodium azide, ¹⁴N NMR shows two peaks corresponding to the non-equivalent nitrogen atoms. mdpi.com The chemical shifts and line-widths of these peaks are sensitive to the ion's environment, showing perturbations upon interaction with other molecules, such as fullerenes. mdpi.com

| Compound | Solvent | N Atom | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Azide (TBAN₃) | CDCl₃ | Central (N_C) | 251 | nih.gov |

| Terminal (N_T) | 102 | nih.gov | ||

| Sodium Azide (NaN₃) | H₂O | Central (N_C) | 56.06 | mdpi.com |

| Terminal (N_T) | 204.78 | mdpi.com |

¹⁵N NMR spectroscopy, while less sensitive due to the low natural abundance of ¹⁵N, provides much sharper lines and a wide chemical shift range, making it highly informative. huji.ac.ilnih.gov For sodium azide in D₂O, the ¹⁵N NMR spectrum clearly resolves the signals for the central and terminal nitrogen atoms. huji.ac.il Heteronuclear 1H–15N NOE experiments have been used to confirm the binding of the azide anion to the NH groups of urea-based catalysts, where irradiation of the urea (B33335) protons leads to a decrease in the ¹⁵N signal intensity. nih.gov

| Compound | Solvent | N Atom | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | D₂O | Central (N_C) | ~280 | huji.ac.il |

| Terminal (N_T) | ~130 | huji.ac.il | ||

| Tetrabutylammonium Azide (TBAN₃) bound to a chiral bisurea catalyst | Not specified | Not specified | 101.8 | nih.gov |

Advanced Spectroscopic Techniques for Probing Molecular Dynamics in this compound Systems

To probe molecular dynamics in systems containing the azide anion, researchers employ advanced spectroscopic methods like stimulated infrared photon echoes and 2D-IR spectroscopy. nih.govpnas.org These techniques directly measure the time evolution of the vibrational-frequency correlation function, providing insights into structural dynamics on a picosecond timescale. pnas.org

For instance, stimulated photon echo experiments on the azide ion in various environments, including bound to proteins, reveal how the protein structure evolves and interacts with the ligand. pnas.org The vibrational frequency of the azide's asymmetric stretch is sensitive to modifications in its local potential energy surface caused by interactions with the surrounding medium. pnas.org

Similarly, 2D-IR spectroscopy has been used to study the vibrational dynamics of azide-derivatized amino acids in water. aip.org These experiments can determine the time correlation functions of vibrational frequency fluctuations and observe processes like vibrational energy relaxation and reorientational relaxation. aip.org The results suggest that the structural freedom of molecules containing an azide probe can significantly affect their reorientational processes. nih.govaip.org These advanced methods are crucial for understanding the fast structural and environmental fluctuations that govern chemical reactivity and interactions in condensed phases. nih.govaip.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of Tetramethylammonium Azide Systems

Ab Initio Computational Approaches Applied to Tetramethylammonium (B1211777) Azide (B81097)

Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical parameters, offer a high level of theory for predicting molecular properties. While computationally intensive, they provide benchmark data for structural and energetic parameters.

Ab initio calculations have been employed to predict and refine the geometric parameters of the tetramethylammonium (TMA) cation and related systems. These theoretical predictions can be compared with experimental data, such as those from single-crystal X-ray diffraction, to validate the computational models. For tetramethylammonium azide, which crystallizes in the orthorhombic system (space group Pmn2(1)), the experimentally determined lattice parameters are a = 6.879 Å, b = 5.479 Å, and c = 8.858 Å. researchgate.netresearchgate.net

Computational studies on analogous systems, such as bis(tetramethylammonium) hexabromostannate, have utilized Hartree-Fock (HF) calculations with basis sets like 6-31G(d) to obtain the equilibrium geometry of the free [N(CH3)4]+ cation. researchgate.net Such calculations predict a tetrahedral geometry for the cation's core structure. researchgate.net For the isolated TMA cation, calculations show a central nitrogen atom with a negative natural population analysis (NPA) charge, while the hydrogen atoms are significantly electron-deficient. acs.org

The table below compares theoretical and experimental structural data for the tetramethylammonium cation, illustrating the utility of ab initio methods in refining structural details.

| Parameter | Computational Method | Calculated Value | Experimental Value (from TMA salts) |

| C-N-C bond angle | HF/6-31G(d) | ~109.5° | ~109.5° |

| N-C bond length | HF/6-31G(d) | Varies by study | ~1.5 Å |

| C-H bond length | HF/6-31G(d) | Varies by study | ~1.09 Å |

| Dihedral Angle (O-N-N-C) | Calculation | 61.8° | 61.2° (in TMA Nitrate) acs.org |

This table presents representative data compiled from computational studies on the tetramethylammonium cation and its salts.

The stability of this compound is a critical parameter, particularly given its use as an energetic material. Ab initio calculations can predict thermodynamic properties such as heats of formation and decomposition energies. Studies on azidamines, a related family of polynitrogen compounds, have used ab initio molecular orbital theory to predict their heats of formation and confirm that they represent minima on their potential energy surfaces. researchgate.net While specific ab initio energetic data for this compound is not abundant in the literature, the methods are well-established for such analyses. For instance, high-level calculations on the azide anion (N3-) have been performed to determine its electron affinity and thermodynamic properties. cas.cz The thermal stability of organic azides is influenced by inductive effects; alkyl azides are generally the most thermally stable within this class of compounds. mdpi.com

Density Functional Theory (DFT) Investigations of this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is widely applied to study larger systems and complex processes, including reaction mechanisms and electronic structures relevant to this compound.

DFT calculations are instrumental in mapping reaction pathways and determining the energetics of chemical transformations involving this compound. For example, DFT has been used to study the azidation of alkyl halides using a tetraalkylammonium azide. ntu.edu.sg In a model reaction between ethyl 2-iodo-2-methylpropionate (EMA-I) and this compound (Me4NN3), DFT calculations suggested the formation of the azidated product (EMA-N3) is energetically favorable, with a calculated negative total energy change for the reaction. ntu.edu.sg

| Reaction | DFT Functional | Basis Set | Calculated Energy Change (kJ/mol) |

| EMA-I + Me4NN3 -> EMA-N3 + Me4NI | Not specified | Not specified | -91.10 ntu.edu.sg |

| EMA-Br + Me4NN3 -> EMA-N3 + Me4NBr | Not specified | Not specified | -91.63 ntu.edu.sg |

This table shows the calculated reaction energies for the azidation of model alkyl halides using this compound, demonstrating the thermodynamic favorability of the process. ntu.edu.sg

Furthermore, DFT studies on the mechanisms of tetrazole formation from nitriles and azides have shown that the reaction can proceed through a nitrile activation step leading to an imidoyl azide, which then cyclizes. capes.gov.bracs.org These computational models provide detailed mechanistic insights that are crucial for controlling and optimizing synthetic routes involving azide nucleophiles.

The interaction between the tetramethylammonium cation and the azide anion is governed by electrostatic forces and steric effects, leading to specific preferred conformations. DFT calculations can map the potential energy surface of the ion pair. Studies on similar tetramethylammonium salts, like TMA nitrate (B79036), show that specific orientations, such as edge-face conformations, can be more stable than others. acs.org For the TMA cation itself, DFT methods like M06 with the 6-31G(d,p) basis set have been used to evaluate its binding to other molecules, revealing that geometries with more methyl groups facing the interacting species can have higher binding energies. nih.gov Molecular dynamics simulations based on DFT (AIMD) have also been used to investigate the hydration structure around the TMA cation, providing a detailed picture of its local environment in solution. rsc.org

The electronic structure of the azide anion (N3-) is fundamental to the properties of this compound. DFT calculations provide a detailed description of its molecular orbitals (MOs), charge distribution, and bonding characteristics. The azide anion is linear, and its electronic properties can be understood through resonance structures and MO theory. rsc.org The terminal nitrogen atoms (Nα and Nγ) concentrate more electron density than the central nitrogen atom (Nβ). rsc.org

DFT studies have been used to analyze the vibrational spectra of the azide anion and how it changes upon coordination. rsc.org Combined photoelectron spectroscopy and DFT calculations on hydrated azide clusters, N3-(H2O)n, have provided vertical detachment energies (VDEs) and detailed insights into the anion's solvation and electronic stability. cas.cz

The table below summarizes key electronic and structural properties of the azide anion derived from DFT calculations and experimental data.

| Property | Method/Source | Value |

| N-N Bond Length (Nα–Nβ) | CSD Analysis rsc.org | 1.18(2) Å |

| N-N Bond Length (Nβ–Nγ) | CSD Analysis rsc.org | 1.16(3) Å |

| Nα–Nβ–Nγ Bond Angle | CSD Analysis rsc.org | ~172 ± 3° (in covalent azides) |

| Charge Distribution | MO Theory/DFT rsc.org | Higher electron density on terminal nitrogens (Nα, Nγ); depletion at central nitrogen (Nβ). rsc.org |

| Vertical Detachment Energy (VDE) | PES/DFT (for N3-(H2O)n, n=0) cas.cz | ~3.6 eV cas.cz |

This table highlights the key structural and electronic features of the azide anion as characterized by experimental data analysis and supported by DFT calculations.

Molecular Dynamics Simulations in this compound-Containing Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the structure, dynamics, and interactions of ions and molecules at the atomic level. While dedicated MD simulation studies on pure this compound are not extensively documented in publicly available literature, research on systems containing either the tetramethylammonium (TMA) cation or the azide anion, and particularly on complex materials incorporating both, provides significant insights into their expected behavior. These simulations are crucial for understanding phenomena such as ion pairing, solvation structure, and the collective motions that govern material properties.

A primary challenge and a critical component for the accuracy of any MD simulation is the force field, which consists of a set of parameters describing the potential energy of the system. For systems containing this compound, the force field must accurately model the intramolecular and intermolecular interactions of both the TMA cation and the azide anion. Research has been conducted to develop and validate parameters for these species. For instance, a polarizable force field has been successfully used to perform atomistic MD simulations of aqueous solutions containing TMA cations, demonstrating excellent agreement with experimental data for solution densities and diffusion coefficients. In parallel, potential parameters for aliphatic azide chains have been developed and added to the COMPASS force field, enabling the accurate prediction of condensed-phase properties for azide-containing materials. nih.gov These efforts have yielded robust models for simulating the behavior of organic azides. nih.gov

MD simulations have been effectively applied to study the behavior of the TMA cation in various environments. Studies on aqueous solutions of tetramethylammonium with other anions, such as acetate, have utilized a combination of neutron scattering experiments and MD simulations to provide a detailed interpretation of ion pairing structures. rsc.org Such computational studies, using force fields like CHARMM36 and AMBER99SB, can elucidate the specific interactions between the TMA cation and anionic species, which are relevant for understanding a wide range of cellular processes. rsc.org For example, computational work on the voltammetric behavior of polycyclic aromatic hydrocarbons in the presence of TMA cations revealed that the ion exists as a tetrasolvate in DMF, and its reaction with a dianion involves the displacement of a solvent molecule. nih.gov This highlights the complex interplay between the cation, anion, and surrounding solvent molecules that MD simulations can capture.

The most direct computational insights into the coupled dynamics of TMA and azide ions come from studies on hybrid organic-inorganic perovskites (HOIPs). Compounds like tetramethylammonium cadmium azide, [N(CH₃)₄][Cd(N₃)₃] (TMACd(N₃)₃), have been investigated to understand their structural phase transitions. arxiv.orgresearchgate.net In these materials, the molecular dynamics of the organic TMA cation within the inorganic azide framework are critical. arxiv.org It is understood that the phase transitions are complex processes that involve the cooperative motions of both the manganese-azide framework and the tetramethylammonium cations, including possible coupling between them. researchgate.net Theoretical models are employed to analyze experimental data, such as the linewidth of Raman modes, to gain insights into the molecular dynamics near these phase transitions. arxiv.orgresearchgate.net These studies reveal that the structural geometry and molecular dynamics of the organic molecules within the azide framework are important for determining the influence of temperature on the evolution of these transitions. arxiv.org

The table below summarizes key details from molecular dynamics and computational studies on systems containing the tetramethylammonium cation and/or the azide anion, illustrating the approaches used to model their behavior.

| System Studied | Computational Method/Force Field | Key Research Findings | Reference |

|---|---|---|---|

| Tetramethylammonium-Acetate in Water | MD Simulations (CHARMM36, AMBER99SB), Ab Initio MD (revPBE) | Investigated specific ion pairing signatures and structures between TMA and acetate. Ab initio MD was required to accurately model certain experimental features. | rsc.org |

| Aliphatic Azide Chains | MD Simulations (COMPASS force field) | Developed and validated new force field parameters for azide-containing molecules, achieving good agreement with experimental densities and heats of vaporization. | nih.gov |

| Tetramethylammonium Cadmium Azide Perovskite | Energy Fluctuation (EF) Model, Landau Theory | Analyzed Raman spectra to understand the molecular dynamics of the ferroelastic phase transition, highlighting the coupling between the TMA cation and the azide framework. | arxiv.orgresearchgate.net |

| Manganese-Azide Perovskite with TMA cations | Temperature-dependent IR and Raman Spectroscopy | Phase transitions involve complex, coupled motions of the manganese-azide framework and the TMA cations. | researchgate.net |

| Azide Ion in Supercritical Water | Ab Initio MD Simulations (Car-Parrinello) | Studied hydrogen bond dynamics and spectral diffusion, finding faster hydrogen bond dynamics near the azide ion even at supercritical conditions. | chemrxiv.org |

Research into the molecular dynamics of these systems has quantified important energetic and kinetic parameters. For instance, in the TMACd(N₃)₃ perovskite, the activation energies for different vibrational modes involved in the phase transition have been calculated, providing a deeper understanding of the energy landscape of these dynamic processes.

| System | Property Investigated | Finding | Reference |

|---|---|---|---|

| TMACd(N₃)₃ Perovskite | Molecular dynamics near phase transition (TC = 322 K) | The ferroelastic phase transition is driven by the swing of the azide bridge and rotational movements of the TMA cation. | arxiv.org |

| TMA+/DMF/PAH Dianion | Ion-pairing association constant (Kion-pairing) | Computed Kion-pairing for the solvated TMA ion with anthracene (B1667546) dianion is 35 M-1, compared to 50,000 M-1 for the bare ion, showing the crucial role of solvation. | nih.gov |

| Azide ion in water | Hydrogen bond dynamics | Hydrogen bond dynamics are faster in the vicinity of the azide ion compared to bulk water, even at supercritical conditions. | chemrxiv.org |

Reactivity Mechanisms and Reaction Pathways of Tetramethylammonium Azide

Nucleophilic Substitution Reactions Involving the Azide (B81097) Anion from Tetramethylammonium (B1211777) Azide

The azide ion is an excellent nucleophile, and its reactivity can be effectively harnessed using tetramethylammonium azide as the reagent. This salt provides a source of "naked" azide ions in organic solvents, leading to efficient nucleophilic substitution reactions.

Azide transfer reactions using this compound typically proceed via a nucleophilic substitution mechanism, most commonly an Sₙ2 pathway. The tetramethylammonium cation acts as a phase-transfer catalyst, shuttling the azide anion from a solid phase or an aqueous phase into the organic phase where the electrophilic substrate resides. This enhances the reaction rate compared to heterogeneous mixtures of inorganic azides. nih.gov

The mechanism involves the attack of the highly nucleophilic azide ion on an electron-deficient carbon center, displacing a leaving group. masterorganicchemistry.com The efficiency of this process is significantly higher in non-polar solvents, where the azide anion is less solvated and thus more reactive. In some cases, the reaction mechanism can be more complex. For instance, in the oxidative α-azidation of carbonyl compounds, control experiments support a scenario where a quaternary ammonium (B1175870) hypoiodite (B1233010) is formed in situ. This species facilitates the α-iodination of the substrate, which is then followed by a phase-transfer-catalyzed nucleophilic substitution by the azide. nih.gov

The reaction of the azide anion with organic electrophiles is a cornerstone of its synthetic utility. Alkyl halides are common substrates, and their reaction with this compound (or its more frequently studied analogue, tetrabutylammonium (B224687) azide) provides a reliable method for the synthesis of alkyl azides. masterorganicchemistry.com These reactions are typically performed in aprotic solvents.

The use of tetrabutylammonium azide (TBAA) has been shown to be particularly effective for the azidation of sterically hindered substrates, such as the tertiary alkyl chain ends of polymethacrylates, where sodium azide performs poorly. ntu.edu.sgbath.ac.uk The enhanced solubility and reactivity of the quaternary ammonium azide allow for nearly quantitative conversion with only a small excess of the reagent and shorter reaction times. ntu.edu.sgnih.gov

| Alkyl Halide Substrate | Azide Source | Solvent | Temperature (°C) | Observations | Reference |

|---|---|---|---|---|---|

| Bromo-end polymethacrylates | NaN₃ (10-fold excess) | DMF | - | Slow reaction (≥ 12 h), difficult Sₙ2 displacement | ntu.edu.sg |

| Iodo-end polymethacrylates (PMMA-I) | Tetrabutylammonium azide (BNN₃) | Toluene | 50 | Rapid and quantitative conversion | ntu.edu.sg |

| Bromo-end polymethacrylates (PMMA-Br) | Tetrabutylammonium azide (BNN₃) | Toluene | 50 | Effective and nearly quantitative end-group transformation | ntu.edu.sgresearchgate.net |

| Various low-mass alkyl halides (I, Br, Cl) | Tetrabutylammonium azide (BNN₃) | Toluene | Various | Fast azidation confirmed for tertiary and secondary halides | nih.govresearchgate.net |

Beyond alkyl halides, the azide anion can react with other electrophiles like acyl chlorides in nucleophilic acyl substitution reactions to form acyl azides. masterorganicchemistry.com These intermediates are valuable precursors for the Curtius rearrangement, which ultimately yields isocyanates or amines. masterorganicchemistry.comsemanticscholar.org

Cycloaddition Reactions Mediated by this compound

The azide group can act as a 1,3-dipole, participating in cycloaddition reactions with various "dipolarophiles" containing double or triple bonds. These reactions are powerful methods for the construction of five-membered heterocyclic rings.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an azide) and a dipolarophile (such as an alkyne or alkene) to form a five-membered ring. wikipedia.orgorganic-chemistry.org When an azide reacts with an alkyne, the product is a 1,2,3-triazole. The thermal version of this reaction is considered a concerted pericyclic process. organic-chemistry.org

However, the thermal reaction often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when asymmetrical alkynes are used. organic-chemistry.orgwikipedia.org In this context, this compound would serve as the source for the azide component, which then reacts with the alkyne dipolarophile.

A synthetically important variation of the 1,3-dipolar cycloaddition is the reaction of azides with nitriles to form tetrazoles. acs.org The mechanism of this transformation has been a subject of debate, with proposals including both a concerted [2+3] cycloaddition and a stepwise anionic pathway. nih.gov

Computational studies suggest that the mechanism can differ depending on the nature of the azide species. acs.org Interestingly, research indicates that while protic ammonium salts of azide are effective for tetrazole synthesis, tetraalkylammonium salts like tetrabutylammonium azide (and by extension, this compound) are not competent azide donors on their own. acs.org This suggests that a proton source may be required to activate the nitrile, favoring a stepwise pathway involving an imidoyl azide intermediate that subsequently cyclizes. acs.orgnih.gov In this proposed mechanism, the reaction is not a direct cycloaddition but rather a nucleophilic attack on the nitrile, facilitated by protonation, followed by intramolecular cyclization.

The Huisgen cycloaddition has been famously adapted into a premier example of "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgwikipedia.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful variant that overcomes the limitations of the thermal reaction. wikipedia.org

The CuAAC reaction is not a concerted cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates. organic-chemistry.org This catalytic cycle dramatically accelerates the reaction and, crucially, controls the regioselectivity, leading exclusively to the formation of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The reaction is highly reliable and can be performed under mild conditions, often in aqueous media. organic-chemistry.orgnih.govinterchim.fr this compound can be used as the azide source in these transformations, providing the N₃⁻ component for the click reaction with a terminal alkyne in the presence of a copper(I) catalyst. medchemexpress.com

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Mechanism | Concerted [3+2] pericyclic reaction | Stepwise, involving copper acetylide intermediates |

| Catalyst | None (thermal) | Copper(I) source (e.g., CuI, or CuSO₄/sodium ascorbate) |

| Reaction Conditions | Elevated temperatures often required | Mild conditions, often room temperature, aqueous compatible |

| Regioselectivity | Mixture of 1,4- and 1,5-regioisomers with asymmetric alkynes | Exclusively the 1,4-regioisomer with terminal alkynes |

| "Click Chemistry" | No | Yes, considered a premier example |

Another important methodology is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a metal-free click reaction. SPAAC utilizes a strained cycloalkyne (e.g., DIBO, BCN) to achieve high reaction rates without a catalyst, making it highly suitable for biological applications. wikipedia.orgnih.gov While the driving force comes from the strained alkyne, this compound could serve as the azide partner in such reactions.

Adduct Formation and Complexation Chemistry of this compound

This compound reacts with sulfur dioxide (SO₂) to form a stable adduct, specifically an azidosulfite salt. researchgate.net This reaction results in the formation of tetramethylammonium azidosulfite, with the chemical formula [(CH₃)₄N]⁺[SO₂N₃]⁻. researchgate.net This adduct has been characterized using NMR and vibrational spectroscopy, and its solid-state structure has been determined by single-crystal X-ray diffraction. researchgate.net

The crystal structure analysis reveals a strong interaction between the azide anion (N₃⁻) and the SO₂ molecule. researchgate.net The adduct crystallizes in the monoclinic space group P2₁/c. researchgate.net A key feature of the structure is the S–N bond formed between the sulfur atom of SO₂ and one of the terminal nitrogen atoms of the azide anion. The measured S–N distance is 200.5(2) pm, which is notably longer than a typical covalent single S–N bond, indicating its nature as a Lewis acid-base adduct. researchgate.net

Table 2: Crystallographic Data for Tetramethylammonium Azidosulfite

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | [(CH₃)₄N]⁺[SO₂N₃]⁻ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a | 551.3(1) pm | researchgate.net |

| b | 1095.2(1) pm | researchgate.net |

| c | 1465.0(1) pm | researchgate.net |

| β | 100.63(1)° | researchgate.net |

| S–N Interaction Distance | 200.5(2) pm | researchgate.net |

The azide anion, N₃⁻, with its terminal nitrogen atoms possessing lone pairs of electrons, can act as a hydrogen bond acceptor. While detailed studies focusing specifically on the hydrogen bonding of the azide anion within the this compound salt are not extensively documented in the provided sources, the fundamental principles of its interactions can be discussed. The azide anion can form hydrogen bonds with suitable donor molecules, such as protic solvents or other components in a crystal lattice that contain acidic protons.

This compound serves as a useful source of the azide ligand for the synthesis of metal-azide coordination complexes. The large, non-coordinating tetramethylammonium cation is particularly effective at stabilizing complex, often polymeric, metal-azide anions by occupying cavities within the crystal lattice. wikipedia.org

A prominent example is the manganese(II) complex, tetramethylammonium triazidomanganate(II), with the formula [N(CH₃)₄][Mn(N₃)₃]. wikipedia.org This compound adopts a pseudo-perovskite structure where the large [N(CH₃)₄]⁺ ions are situated in the cavities formed by the three-dimensional framework of manganese centers linked by azide ligands. wikipedia.org The azide groups in this structure are arranged in an end-to-end (EE) fashion, which leads to antiferromagnetic behavior. wikipedia.org The use of a large counterion like tetramethylammonium is crucial for the isolation and crystallization of such extended anionic networks. Similar roles are played by other tetraalkylammonium ions in stabilizing complexes like [Et₄N][Au(N₃)₄] and [n-Bu₄N]₃[Rh(N₃)₆]. wikipedia.org

Table 3: Examples of Metal-Azide Complexes with Tetraalkylammonium Cations

| Compound Formula | Metal Ion | Cation | Structural Feature |

|---|---|---|---|

| [N(CH₃)₄][Mn(N₃)₃] | Mn(II) | Tetramethylammonium | Pseudo-perovskite structure with EE azido (B1232118) bridges |

| [Et₄N][Au(N₃)₄] | Au(III) | Tetraethylammonium | Square planar [Au(N₃)₄]⁻ anion |

| [n-Bu₄N]₃[Rh(N₃)₆] | Rh(III) | Tetrabutylammonium | Octahedral [Rh(N₃)₆]³⁻ anion |

Oxidative Transformations and Radical Reactions Involving Azide Species

The azide anion can undergo oxidation to form the highly reactive azide radical (N₃•). This radical species can then participate in a variety of transformations, including those that occur under aerobic (oxygen-containing) conditions.

One such pathway has been demonstrated in photoredox-catalyzed reactions where the azide ion from a source like tetrabutylammonium azide (TBAN₃) is utilized. bath.ac.uk In these systems, the azide radical is generated and acts as a potent hydrogen atom transfer (HAT) agent. A key mechanistic step involves the abstraction of a C-H bond from a substrate, such as an alcohol or an alkylarene, by the azide radical. bath.ac.uk The resulting carbon-centered radical is then trapped by molecular oxygen (O₂). bath.ac.uk This sequence ultimately leads to the formation of oxidized products like ketones or aldehydes. bath.ac.uk This process highlights a pathway for aerobic oxidative transformation that is initiated by the azide radical. bath.ac.uk

Radical Addition Mechanisms in Azide Chemistry

The study of radical reactions involving the azide functional group has provided a versatile platform for the synthesis of complex nitrogen-containing molecules. While specific research on the radical addition mechanisms of this compound is limited in publicly available scientific literature, the general principles of azide radical chemistry can be extrapolated to understand its potential reactivity. The azide radical (N₃•) is a key intermediate in these transformations, and its generation and subsequent reactions with unsaturated systems are central to this area of organic synthesis. rsc.org

The generation of the azide radical can be achieved through various methods, including the single-electron transfer (SET) oxidation of an azide anion or the homolytic cleavage of a suitable precursor. rsc.org Potential sources for the azide anion include inorganic azides like sodium azide or quaternary ammonium azides such as this compound. Once formed, the azide radical can participate in addition reactions with carbon-carbon multiple bonds.

The addition of an azide radical to an alkene is an efficient method for the difunctionalization of the double bond. nih.gov This process typically involves the initial addition of the N₃• radical to the alkene, which results in the formation of a carbon-centered radical intermediate. The regioselectivity of this addition is generally governed by the formation of the more stable carbon-centered radical. nih.gov This intermediate can then be trapped by another radical or undergo further transformations.

Similarly, the reaction of azide radicals with alkynes provides a pathway to nitrogen-containing heterocycles. umich.edunih.gov The initial addition of the azide radical to the carbon-carbon triple bond generates a vinyl radical. This highly reactive intermediate can then undergo subsequent intramolecular reactions if a suitable radical acceptor is present within the molecule. umich.edunih.gov

It is important to note that the following discussion on radical addition mechanisms is based on the general reactivity of the azide radical generated from various precursors. Specific experimental data on this compound as a direct participant in these radical addition reactions is not extensively documented.

The radical addition of an azide to an alkene can be generalized in the following steps:

Generation of the Azide Radical: The azide radical (N₃•) is generated in situ. This can be achieved through photoredox catalysis, chemical oxidation of the azide anion (N₃⁻), or thermal or photochemical cleavage of a suitable precursor. rsc.orgacs.org For instance, the oxidation of sodium azide with an oxidant like ceric ammonium nitrate (B79036) or (diacetoxyiodo)benzene (B116549) can produce the azide radical. libretexts.org It is conceivable that this compound could serve as a source of the azide anion for such an oxidation.

Addition to the Alkene: The electrophilic azide radical adds to the electron-rich double bond of an alkene. This addition typically proceeds to give the more stable carbon-centered radical intermediate.

Trapping of the Carbon-Centered Radical: The resulting carbon-centered radical can be trapped by a variety of species. In some cases, a second radical species in the reaction mixture can combine with the carbon-centered radical. Alternatively, the radical intermediate can be oxidized to a carbocation, which is then trapped by a nucleophile.

The following interactive table summarizes representative examples of azide radical additions to alkenes, illustrating the diversity of this transformation. The data is based on reactions where the azide radical was generated from sources other than this compound.

| Alkene Substrate | Azide Radical Source | Second Component/Trap | Product | Reference |

|---|---|---|---|---|

| Styrene | NaN₃ / (NH₄)₂Ce(NO₃)₆ | Nitrate | 1-Azido-2-nitrooxy-1-phenylethane | libretexts.org |

| Cyclohexene | TMSN₃ / PhI(OAc)₂ | - | 3-Azidocyclohexene | nih.gov |

| 1-Octene | NaN₃ / MnBr₂·4H₂O (photochemical) | O₂ / MeOH | 1-Azidooctan-2-ol | acs.org |

Intramolecular radical additions involving an azide group offer a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. In this type of reaction, a radical is generated elsewhere in a molecule that also contains an azide functional group. This radical can then add to the azide moiety, leading to a cyclized product.

The general pathway for an intramolecular radical addition to an azide involves:

Generation of a Carbon-Centered Radical: A radical is generated at a position that allows for an intramolecular cyclization onto the azide group.

Intramolecular Addition: The carbon-centered radical adds to the terminal nitrogen atom of the azide group, forming a cyclic triazenyl radical.

Elimination of Dinitrogen: The triazenyl radical intermediate is unstable and readily loses a molecule of dinitrogen (N₂) to form an aminyl radical.

Subsequent Reactions: The resulting aminyl radical can then be trapped or undergo further reactions, such as hydrogen atom abstraction or another cyclization, to yield the final product.

This cascade of reactions allows for the construction of complex cyclic amines from acyclic precursors.

The following table provides examples of intramolecular radical cyclizations involving azides. It is important to reiterate that these examples utilize organic azides and are presented to illustrate the general principle, as specific studies with this compound in this context are not available.

| Substrate | Radical Initiator | Product | Reference |

|---|---|---|---|

| 6-Azido-1-heptene | Bu₃SnH / AIBN | 2-Methylpiperidine | General concept |

| (2-Azidoethyl)cyclohex-1-ene | Toluene (reflux) | 3,3a,4,5,6,7-Hexahydro-2H-indole | researchgate.net |

Applications in Advanced Chemical Synthesis and Materials Science Research Utilizing Tetramethylammonium Azide

Contribution to Polymer Chemistry and Functional Materials Development through Tetramethylammonium (B1211777) Azide (B81097)

The unique properties of tetramethylammonium azide also lend themselves to significant applications in polymer chemistry and the burgeoning field of advanced materials.

This compound is employed in the synthesis of polymers bearing azide functionalities. smolecule.com These azido-functionalized polymers are of immense interest as they are precursors to a wide array of complex macromolecular structures through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgsigmaaldrich.com This allows for the efficient and specific conjugation of polymers with other molecules, including biomolecules, fluorescent dyes, or other polymer chains, to create materials with tailored properties.

The introduction of azide groups can be achieved by reacting a polymer with halide end-groups with this compound. ntu.edu.sg This post-polymerization modification is a powerful strategy for creating well-defined functional macromolecules.

This compound can be utilized in strategies for modifying the end-groups of polymers. Halide-terminated polymers, often synthesized via controlled radical polymerization techniques like atom transfer radical polymerization (ATRP), can be quantitatively converted to azide-terminated polymers using this compound. sigmaaldrich.comgoogle.com This end-group transformation is crucial for the subsequent linking of polymer chains to surfaces or other polymers to form block copolymers or more complex architectures. acs.org

In some polymerization systems, this compound can also act as an initiator. For instance, in the anionic polymerization of certain monomers, the azide anion can initiate the polymerization, leading to the formation of a polymer chain with an azide group at one end. researchgate.net This provides a direct route to α-azido-functionalized polymers.

A significant area of materials science where this compound plays a crucial role is in the synthesis of hybrid organic-inorganic perovskites. nih.govresearchgate.netmdpi.comscispace.com The tetramethylammonium cation [(CH₃)₄N]⁺ can act as the A-site cation in the ABX₃ perovskite structure. Specifically, manganese-azide and cadmium-azide frameworks with the general formula [(CH₃)₄N][M(N₃)₃] (where M = Mn, Cd) have been synthesized and characterized. mdpi.comrsc.org

These materials exhibit interesting structural phase transitions and ferroic properties. researchgate.netmdpi.com The perovskite [(CH₃)₄N][Mn(N₃)₃] is particularly notable for displaying a large entropy change near room temperature, which is a key characteristic for materials with potential applications in solid-state cooling technologies, known as the barocaloric effect. rsc.orgacs.org The study of the phase transitions in these materials, often using techniques like vibrational spectroscopy, provides insights into the dynamic interactions between the tetramethylammonium cation and the inorganic framework. nih.govresearchgate.netresearchgate.net

Table 2: Properties of Tetramethylammonium-Containing Azide Perovskites

| Compound | Crystal Structure (at RT) | Phase Transition Temperature (T₀) | Key Property | Reference |

|---|---|---|---|---|

| [(CH₃)₄N][Mn(N₃)₃] | Monoclinic | ~305 K (to cubic) | Giant barocaloric effect, large entropy change (~80 J K⁻¹ kg⁻¹) | mdpi.comrsc.org |

| [(CH₃)₄N][Cd(N₃)₃] | Monoclinic | Multiple transitions (e.g., 270 K, 277 K, 322 K) | Multiple structural phase transitions, barocaloric potential | mdpi.com |

Future Directions and Emerging Research Avenues in Tetramethylammonium Azide Chemistry

Computational Advances in Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly vital role in understanding and predicting the behavior of tetramethylammonium (B1211777) azide (B81097). These theoretical approaches provide insights into reaction mechanisms, stability, and spectroscopic properties that are often difficult to obtain through experimental methods alone.

Recent computational studies have focused on elucidating the energetics of reactions involving the azide anion. For instance, DFT calculations have been employed to model the azidation of alkyl halides. These studies have shown that the reaction of tetramethylammonium azide with certain alkyl halides is energetically favorable, providing a theoretical basis for its use in synthesis. ntu.edu.sg Specifically, calculations on a model system involving this compound and ethyl 2-bromopropionate (EMA-Br) or ethyl 2-iodopropionate (EMA-I) indicated a significant negative change in total energy for the formation of the corresponding azide product, EMA-N3. ntu.edu.sg This supports the experimental observation that this compound is an effective azidating agent. ntu.edu.sg

Furthermore, theoretical calculations are being used to investigate the mechanisms of more complex reactions. For example, the formation of tetrazoles from nitriles and azides has been studied using DFT. acs.org These calculations have helped to understand the role of different azide species (neutral or anionic) and the activation barriers associated with various reaction pathways. acs.org While these studies did not specifically use the tetramethylammonium cation, the insights gained into the reactivity of the azide anion are broadly applicable.

Computational methods are also crucial for interpreting spectroscopic data. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra of azide-containing compounds. mdpi.comxml-journal.net For example, DFT calculations at the B3LYP/6-311++G(3df,2pd) level have been used to optimize the geometries and calculate the vibrational frequencies of azide-derivatized amino acids, providing a basis for understanding their vibrational dynamics. aip.org

The table below summarizes some key areas where computational chemistry is advancing our understanding of this compound and related azide chemistry.

| Research Area | Computational Method | Key Insights |

| Reaction Energetics | Density Functional Theory (DFT) | Prediction of reaction favorability for azidation reactions. ntu.edu.sg |

| Reaction Mechanisms | DFT, Ab Initio Methods | Elucidation of pathways for tetrazole formation and other cycloadditions. acs.org |

| Spectroscopic Analysis | DFT | Assignment of vibrational modes in IR and Raman spectra. mdpi.comaip.org |

| Reactivity Indices | Conceptual DFT | Rationalizing and predicting the reactivity of different molecules. researchgate.net |

As computational power and theoretical models continue to improve, we can expect even more detailed and accurate predictions of the chemical and physical properties of this compound, guiding future experimental work and the development of new applications.

Novel Synthetic Routes and Green Chemistry Initiatives

One notable advancement is an improved, safer synthesis of this compound that avoids the use of explosive or corrosive starting materials. srce.hrsrce.hr This method involves the neutralization of tetramethylammonium hydroxide (B78521) with sulfuric acid, followed by a metathetical reaction with sodium azide in methanol. srce.hrsrce.hr The desired product, this compound, is then easily separated from the less soluble sodium sulfate (B86663) byproduct by filtration. srce.hrsrce.hr This procedure is more suitable for a typical academic laboratory setting as it does not require an inert atmosphere and uses readily available commercial reagents. srce.hr

Phase-transfer catalysis represents another avenue for greener synthesis. This technique can facilitate the reaction between sodium azide and organic substrates in less polar, more environmentally benign solvents, often with higher efficiency and selectivity. smolecule.com The tetramethylammonium cation itself can act as a phase-transfer catalyst, enhancing the solubility and reactivity of the azide anion in organic media. smolecule.com

The table below outlines some of the synthetic routes to this compound, highlighting both traditional and more recent, greener approaches.

| Synthetic Method | Starting Materials | Key Features |

| Metathesis with Silver Azide | Tetramethylammonium iodide, Silver azide | Traditional method, involves explosive silver azide. srce.hr |

| Neutralization with Hydrazoic Acid | Tetramethylammonium hydroxide, Hydrazoic acid | Involves explosive and toxic hydrazoic acid. srce.hr |

| Reaction with Silyl Azide | Tetramethylammonium fluoride (B91410), Trimethylsilyl (B98337) azide | Requires corrosive HF to prepare the starting material. srce.hr |

| Improved Metathesis | Tetramethylammonium hydroxide, Sulfuric acid, Sodium azide | Avoids explosive and corrosive reagents, suitable for academic labs. srce.hrsrce.hr |

| Phase-Transfer Catalysis | Tetramethylammonium salts, Sodium azide, Alkyl halides | Can be performed in greener solvents with high efficiency. smolecule.com |

Future research in this area will likely focus on further optimizing reaction conditions to minimize solvent use, exploring renewable starting materials, and developing continuous flow processes for the synthesis of this compound, which can offer enhanced safety and scalability.

Exploration of New Material Applications

The unique properties of this compound, particularly its role as a source of the azide functional group, have led to its exploration in the synthesis of a wide range of new materials with tailored properties. The azide group is a versatile precursor for various chemical transformations, most notably "click chemistry" reactions like the Huisgen 1,3-dipolar cycloaddition, which allows for the efficient and specific linking of molecular building blocks. mdpi.comnih.gov

A significant area of application is in polymer chemistry . This compound is used to introduce azide functionalities into polymers, creating "azido-end functionalized polymers." smolecule.com These polymers can then be readily modified through click chemistry to attach other molecules, leading to the development of advanced materials for applications such as drug delivery, coatings, and sensors. smolecule.com For instance, azido-end polymethacrylates have been synthesized using tetrabutylammonium (B224687) azide, a related quaternary ammonium (B1175870) azide, highlighting the potential of this class of reagents in creating functional polymers. ntu.edu.sg

In the field of energetic materials , the high nitrogen content of the azide group makes it a component of interest. mdpi.com While research in this area is often focused on compounds with a higher density of energetic groups, the fundamental chemistry of azides, including their thermal decomposition, is crucial for designing new and safer energetic materials. mdpi.commdpi.com Studies on the thermal stability of various alkyl azides provide insights into the structure-property relationships that govern their energetic behavior. mdpi.com

Furthermore, this compound and other organic azides are being investigated for the synthesis of porphyrin-based materials . mdpi.comnih.gov Porphyrins are a class of macrocyclic compounds with important biological functions and applications in materials science. By functionalizing porphyrins with azide groups, researchers can create complex architectures such as microporous organic networks and dendrimers, which have potential uses in catalysis, as liquid crystals, and even in biomedical applications like photodynamic therapy. mdpi.comnih.gov

The table below summarizes some of the emerging material applications of this compound and related organic azides.

| Application Area | Material Type | Key Function of Azide | Potential Use |

| Polymer Chemistry | Functionalized Polymers | End-group for "click" chemistry modifications. smolecule.com | Drug delivery, advanced coatings, sensors. |

| Energetic Materials | Nitrogen-rich compounds | High-energy functional group. mdpi.com | Propellants, explosives. chemimpex.com |

| Porphyrin Chemistry | Porphyrin Networks, Dendrimers | Linker for creating complex architectures. mdpi.comnih.gov | Catalysis, liquid crystals, photodynamic therapy. mdpi.comnih.gov |

| Organic Synthesis | Heterocyclic Compounds | Precursor for nitrogen-containing rings. unibo.it | Pharmaceuticals, agrochemicals. chemimpex.com |

The versatility of the azide group, made accessible through reagents like this compound, ensures its continued importance in the development of novel materials with a wide array of functionalities and applications.

Advanced Analytical Techniques for Mechanistic and Structural Insights

A deeper understanding of the reaction mechanisms and structural properties of this compound is being achieved through the application of advanced analytical techniques. These methods provide detailed information at the molecular level, complementing the insights gained from computational studies and synthetic work.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of this compound and its reaction products. ¹H NMR is routinely used to confirm the presence of the tetramethylammonium cation, which typically shows a sharp singlet in the spectrum. srce.hr More advanced NMR techniques, including ¹⁴N and ¹⁵N NMR, are particularly valuable for probing the electronic environment of the azide anion. acs.org These studies can provide insights into the interactions of the azide ion with its surroundings, such as in hydrogen-bonded complexes, which is crucial for understanding its reactivity in different solvent systems and in the presence of catalysts. acs.org

Vibrational spectroscopy , including Infrared (IR) and Raman spectroscopy, is another powerful tool for studying this compound. The azide group has a characteristic antisymmetric stretching vibration that gives rise to a strong absorption band in the IR spectrum, typically around 2042 cm⁻¹. srce.hr Time-resolved IR spectroscopy can be used to monitor the kinetics of reactions involving the azide group on very fast timescales, providing direct mechanistic information. aip.org

Mass spectrometry is employed for the identification and characterization of reaction intermediates and products. xml-journal.netchemimpex.com By analyzing the mass-to-charge ratio of ions, researchers can confirm the molecular weight of synthesized compounds and, with high-resolution mass spectrometry, determine their elemental composition.

X-ray crystallography provides definitive structural information for solid-state materials. While obtaining suitable crystals of this compound can be challenging, the crystal structures of related azide-containing compounds and complexes have provided invaluable data on bond lengths, bond angles, and intermolecular interactions. acs.org This information is essential for validating computational models and understanding the solid-state properties of these materials.

The table below highlights some of the advanced analytical techniques used to study this compound and the types of information they provide.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, electronic environment of the azide anion, reaction kinetics. srce.hracs.org |

| Vibrational Spectroscopy (IR, Raman) | Identification of the azide functional group, reaction monitoring, mechanistic studies. aip.orgsrce.hr |

| Mass Spectrometry (MS) | Molecular weight determination, identification of intermediates and products. xml-journal.netchemimpex.com |

| X-ray Crystallography | Precise molecular structure in the solid state, bond lengths and angles. acs.org |

| Cyclic Voltammetry | Electrochemical properties, redox behavior of related metal-azide complexes. mdpi.com |

The continued development and application of these advanced analytical techniques will undoubtedly lead to a more comprehensive understanding of the chemistry of this compound, paving the way for new discoveries and applications.

Q & A

Q. What are the standard synthesis protocols for tetramethylammonium azide, and how do reaction conditions influence purity?

this compound ([N(CH₃)₄]N₃) is synthesized via metathesis reactions. A validated method involves reacting tetramethylammonium chloride ([N(CH₃)₄]Cl) with sodium azide (NaN₃) in anhydrous methanol under inert conditions (e.g., nitrogen atmosphere) at 0–5°C for 24–48 hours . Purity is highly sensitive to stoichiometric ratios (e.g., 1:1 molar ratio of [N(CH₃)₄]Cl:NaN₃) and solvent dryness. Post-synthesis, the product is isolated via vacuum filtration, washed with cold methanol, and dried under reduced pressure. Impurities like residual NaN₃ can be detected via IR spectroscopy (asymmetric N₃⁻ stretch at ~2100 cm⁻¹) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction reveals that [N(CH₃)₄]⁺ cations and N₃⁻ anions occupy crystallographic mirror planes. The azide anion refines to a near-linear geometry (N–N bond length: 1.16 Å; N–N–N angle: 179.0°) despite no symmetry constraints enforcing linearity, suggesting weak cation-anion interactions . Discrepancies in bond angles (e.g., 107.3–111.8° for NC₄ deformation modes) highlight the need for high-resolution data (e.g., ≤0.8 Å resolution) and refinement software (e.g., SHELX) to minimize thermal motion artifacts .

Q. What vibrational spectroscopic signatures distinguish this compound from related quaternary ammonium salts?

Key IR and Raman features include: